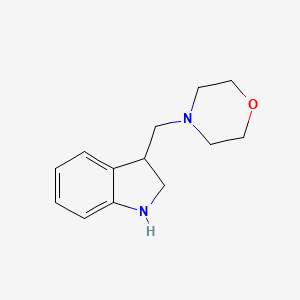
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol This compound is notable for its indole core structure, which is a common motif in many biologically active molecules
準備方法
The synthesis of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis can be employed to construct the indole core, followed by a Buchwald-Hartwig amination to introduce the morpholine moiety . The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and bases under controlled temperatures.
化学反応の分析
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole has several applications in scientific research:
作用機序
The mechanism of action of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes . The morpholine ring may also contribute to its binding affinity and specificity.
類似化合物との比較
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with various physiological roles.
The uniqueness of this compound lies in its combination of the indole core with the morpholine ring, which may confer distinct chemical and biological properties.
生物活性
3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound recognized for its potential biological activities. With the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol, it features an indole core, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with multiple molecular targets due to the presence of the indole structure, which is known for its ability to bind to various enzymes and receptors. This interaction can influence several biological pathways, including those involved in cell signaling and metabolic processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | Not specified | Induction of apoptosis |
| Indole derivative X | A549 (lung cancer) | 49.85 | Growth inhibition via apoptosis |
These findings suggest that the compound may possess similar anticancer effects, warranting further investigation into its efficacy against various cancer types .
2. Antimicrobial Activity
The indole core's structural features contribute to antimicrobial properties. Preliminary studies indicate that compounds containing the indole motif can exhibit activity against a range of bacterial strains. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent .
3. Anti-inflammatory Properties
Indoles are also known for their anti-inflammatory effects. Research has shown that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions this compound as a candidate for further exploration in treating inflammatory conditions .
Case Studies
Several case studies have highlighted the relevance of indole derivatives in pharmacology:
- Breast Cancer Study : A study involving various indole derivatives demonstrated significant cytotoxic effects on MCF-7 cells, with some compounds showing IC50 values as low as 0.01 µM .
- Inflammation Model : In a model of induced inflammation, certain indole derivatives reduced markers of inflammation significantly compared to control groups .
These studies underscore the therapeutic potential of compounds like this compound.
特性
IUPAC Name |
4-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEGQAFOGMYROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














